molecular formula C18H17ClN2O4S B3016168 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine CAS No. 477847-24-8

4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine

Cat. No.: B3016168
CAS No.: 477847-24-8
M. Wt: 392.85
InChI Key: ZUEXWWDGLNLRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine is a complex organic compound characterized by its unique chemical structure. This compound features a piperidine ring substituted with a phenylsulfonyl group and an oxime ester derived from 4-chlorobenzoic acid. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the piperidine ring is treated with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Oxime Ester Formation: The final step involves the formation of the oxime ester by reacting the piperidine derivative with 4-chlorobenzoyl chloride and hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxime ester to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Bromobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
  • 4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
  • 4-{[(4-Nitrobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine

Uniqueness

4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c19-15-8-6-14(7-9-15)18(22)25-20-16-10-12-21(13-11-16)26(23,24)17-4-2-1-3-5-17/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEXWWDGLNLRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NOC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.